molecular formula C6H5ClFNO B2382516 2-Chloro-4-fluoro-6-methoxypyridine CAS No. 1227502-57-9

2-Chloro-4-fluoro-6-methoxypyridine

Cat. No. B2382516
CAS RN: 1227502-57-9
M. Wt: 161.56
InChI Key: BVXDGCSXOMULNR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-methoxypyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

This compound can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of this compound has been determined . Weak but significant interactions like C–H···O, C–H···F and π – π are involved in the stability of the structure .


Chemical Reactions Analysis

This compound may be used to synthesize: 2- (2′,4′-difluorophenyl)-4-methoxypyridine .


Physical And Chemical Properties Analysis

The physical form of this compound is liquid . Its boiling point is predicted to be 172.0±35.0 °C and its density is predicted to be 1.315±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Molecular Structures 2-Chloro-4-fluoro-6-methoxypyridine is integral in chemical synthesis, particularly in the formation of nucleosides and pyridine derivatives. For instance, Nesnow & Heidelberger (1975) demonstrated its use in synthesizing pyridine nucleosides related to 5-fluorocytosine, highlighting its role in the creation of complex organic compounds (Nesnow & Heidelberger, 1975). Similarly, Walters & Shay (1995) found it to be an efficient precursor for 4-methoxy-2,3-pyridyne, further emphasizing its versatility in organic synthesis (Walters & Shay, 1995).

Spectroscopic Analysis and Vibrational Studies The compound has been the subject of detailed spectroscopic analysis. Arjunan et al. (2011) utilized Density Functional Theory to study its vibrational and electronic spectra, providing insights into its physical and chemical properties (Arjunan et al., 2011).

Role in Lithiation Processes Gros et al. (2003) investigated the lithiation pathway of this compound, offering a deeper understanding of its reactivity and interactions in organic synthesis (Gros et al., 2003).

Applications in Coordination Chemistry The compound's utility extends to coordination chemistry as well. Blake et al. (1995) synthesized copper complexes involving derivatives of this compound, demonstrating its potential in the creation of metal-organic frameworks (Blake et al., 1995).

Safety and Hazards

2-Chloro-4-fluoro-6-methoxypyridine is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved do not provide additional information on this compound .

Mechanism of Action

Target of Action

It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound may interact with its targets in a unique manner, potentially involving the strong electron-withdrawing substituent in the aromatic ring .

Biochemical Pathways

It’s known that fluoropyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in the formation of carbon-carbon bonds in biochemical pathways.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Given its use in the synthesis of various biologically active compounds , it’s likely that the compound has significant effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-methoxypyridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other substances in its environment, such as transition metals in SM cross-coupling reactions .

properties

IUPAC Name

2-chloro-4-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXDGCSXOMULNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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